molecular formula C16H19BrN4 B6445561 5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2548985-54-0

5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Cat. No.: B6445561
CAS No.: 2548985-54-0
M. Wt: 347.25 g/mol
InChI Key: VYRGFTLFSMVHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine: is a heterocyclic organic compound that features a bromine atom at the 5-position of a pyrimidine ring, which is substituted at the 2-position with a piperazine ring The piperazine ring is further substituted with a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Bromination: The pyrimidine ring is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.

    Substitution with piperazine: The brominated pyrimidine is reacted with 1-(2-phenylethyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives of the piperazine ring.

    Coupling Products: Complex heterocyclic compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Industry:

    Chemical Intermediates: Serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-bromo-2-(4-boc-piperazin-1-yl)pyrimidine
  • 5-bromo-2-(4-morpholino)pyrimidine

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the piperazine ring. For example, 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine has a methyl group instead of a 2-phenylethyl group.
  • Unique Properties: The presence of the 2-phenylethyl group in 5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine may enhance its lipophilicity and ability to cross the blood-brain barrier, making it potentially more effective in targeting central nervous system receptors.

Properties

IUPAC Name

5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c17-15-12-18-16(19-13-15)21-10-8-20(9-11-21)7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRGFTLFSMVHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.